
2-bromo-9,9-difluoro-9H-fluorene
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Overview
Description
2-Bromo-9,9-difluoro-9H-fluorene is a brominated and fluorinated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by its unique structural features, which include a bromine atom at the 2-position and two fluorine atoms at the 9-position of the fluorene ring system. Due to its distinct chemical properties, it finds applications in various fields of scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-9,9-difluoro-9H-fluorene typically involves the bromination of 9,9-difluoro-9H-fluorene This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled temperature conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-9,9-difluoro-9H-fluorene can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Formation of fluorenone derivatives.
Reduction Products: Formation of corresponding hydrofluorenes.
Substitution Products: Formation of various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs) :
2-Bromo-9,9-difluoro-9H-fluorene is utilized in the development of OLEDs. Its electronic properties enhance device efficiency by improving charge transport and light emission characteristics. The incorporation of difluoro groups can lead to better stability and performance in OLED applications .
Organic Photovoltaics (OPVs) :
The compound also plays a significant role in OPVs, where it contributes to the optimization of light absorption and energy conversion efficiency. Its unique structure allows for favorable interactions within the active layer of solar cells, enhancing overall performance .
Material Science
Synthesis of Advanced Materials :
In material science, this compound is employed to create polymers with tailored properties. These polymers are utilized in coatings and adhesives, where specific mechanical and thermal characteristics are required .
Photonic Devices :
The compound's optical properties make it suitable for applications in photonic devices such as lasers and sensors. Its ability to modulate light effectively makes it an important component in developing advanced optical materials .
Pharmaceutical Research
Drug Design :
Research has indicated that this compound can be explored for drug design purposes. The difluoro substitution can influence the pharmacokinetic properties of drug candidates, such as lipophilicity and permeability. Studies suggest that compounds with difluoromethyl groups often exhibit improved biological activity compared to their non-fluorinated counterparts .
Therapeutic Applications :
The compound is being investigated for its potential therapeutic applications, particularly in targeting specific biological pathways associated with various diseases. Its structural features may allow for modifications that enhance efficacy against certain conditions .
Biological Imaging
Fluorescent Probes :
One of the most promising applications of this compound is in the creation of fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high specificity and sensitivity, facilitating advancements in cellular biology and medical diagnostics .
Case Studies
Mechanism of Action
The mechanism by which 2-bromo-9,9-difluoro-9H-fluorene exerts its effects depends on its specific application. In the context of fluorescent imaging, the compound absorbs light at a specific wavelength and emits fluorescence, allowing for the visualization of biological structures. The molecular targets and pathways involved in its mechanism of action can vary based on the biological system and the specific application.
Comparison with Similar Compounds
2-Bromo-9,9-dimethylfluorene
2-Bromo-9,9-diphenylfluorene
2-Bromo-9,9-difluoro-7-iodo-9H-fluorene
Biological Activity
2-Bromo-9,9-difluoro-9H-fluorene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring bromine and difluoromethyl groups, endows it with distinct biological activities that are currently under investigation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C13H8BrF2
- Molecular Weight : 281.1 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Data sourced from recent pharmacological evaluations .
Antifungal Activity
The compound also shows promising antifungal properties. In vitro tests have revealed its effectiveness against common fungal pathogens.
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 16 |
Aspergillus niger | 32 |
Data derived from antifungal screening assays .
The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular membranes and interference with metabolic pathways. The presence of the bromine atom enhances lipophilicity, allowing better membrane penetration, while the difluoromethyl group may contribute to specific interactions with target proteins.
Case Studies
- Antibacterial Efficacy Against MRSA : A study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 32 µg/mL. This study highlighted its potential as a lead compound for developing new antibiotics .
- Antifungal Screening : In a comparative study against standard antifungal agents like fluconazole, this compound showed superior activity against Candida species. The results indicated that it could be a valuable candidate for treating fungal infections resistant to conventional therapies .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-bromo-9,9-difluoro-9H-fluorene, and what factors influence the choice of brominating agents?
- Methodological Answer : Bromination of fluorene derivatives typically involves electrophilic substitution. For this compound, bromine (Br₂) or N-bromosuccinimide (NBS) can be used, often in the presence of Lewis acids (e.g., AlCl₃) or under radical conditions. The choice of brominating agent depends on regioselectivity and functional group tolerance. For instance, NBS is preferred for controlled radical bromination, while Br₂ with AlCl₃ may favor electrophilic substitution at the 2-position due to steric and electronic effects of the fluorine substituents .
Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical. For example:
- ¹H NMR : Aromatic protons at the 2-position show deshielding due to bromine’s electronegativity.
- ¹⁹F NMR : Two equivalent fluorine atoms at the 9-position produce a singlet (δ ~ -120 ppm) .
- Purity : High-performance liquid chromatography (HPLC) or GC-MS can detect impurities, while elemental analysis confirms stoichiometry.
Advanced Questions
Q. What role do the fluorine substituents at the 9-position play in the electronic properties of this compound, and how can these effects be quantified experimentally?
- Methodological Answer : The electron-withdrawing fluorine atoms stabilize the fluorene core, lowering the HOMO/LUMO gap. This can be quantified via cyclic voltammetry (CV) to measure oxidation/reduction potentials or ultraviolet photoelectron spectroscopy (UPS) to determine ionization energies. For example, poly(9,9-dioctyl-fluorene) derivatives exhibit altered electronic structures when interacting with substrates, as shown by X-ray photoelectron spectroscopy (XPS) .
Q. How does the presence of bromine at the 2-position influence the reactivity of 9,9-difluoro-9H-fluorene derivatives in cross-coupling reactions?
- Methodological Answer : Bromine at the 2-position facilitates Suzuki-Miyaura or Ullmann couplings. Optimizing these reactions requires:
- Catalyst selection : Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands like P(t-Bu)₃.
- Base : t-BuONa or K₂CO₃ in toluene or THF at 100–120°C .
- Kinetic studies : Monitoring reaction progress via TLC or in situ NMR to avoid over-substitution.
Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?
- Methodological Answer : Use software like SHELXL for small-molecule refinement. Key steps include:
- Data collection : High-resolution X-ray diffraction (XRD) at low temperatures to reduce thermal motion.
- Validation : Check R-factors (<5%) and residual electron density maps.
- Comparison : Cross-validate with spectroscopic data (e.g., NMR shifts) .
Application-Oriented Questions
Q. What methodological approaches are used to design this compound derivatives for antiviral drug development?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications. For example:
- Functionalization : Introduce iodine at the 7-position (as in ledipasvir precursor synthesis) to enhance binding affinity .
- Solubility : Attach polar groups (e.g., carboxylates) without disrupting the fluorene core’s planarity.
Q. How can this compound be utilized in the synthesis of optoelectronic materials?
- Methodological Answer : The bromine atom enables polymerization via Yamamoto or Stille coupling. For example:
Properties
IUPAC Name |
2-bromo-9,9-difluorofluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15,16)12(10)7-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTASDUAXZKIKKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2(F)F)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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